molecular formula C13H19Cl3N2O2 B554912 Melphalan hydrochloride CAS No. 3223-07-2

Melphalan hydrochloride

Cat. No.: B554912
CAS No.: 3223-07-2
M. Wt: 341.7 g/mol
InChI Key: OUUYBRCCFUEMLH-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melphalan hydrochloride (CAS 3223-07-2) is the hydrochloride salt form of melphalan, a bifunctional alkylating agent belonging to the nitrogen mustard family. Its core research value lies in its mechanism of action, which involves interfering with DNA replication and transcription. The compound facilitates the introduction of alkyl groups, primarily at the N7 position of guanine in DNA, leading to the formation of intra-strand and inter-strand DNA cross-links . These cross-links prevent the DNA double helix from unwinding, thereby inhibiting vital cellular processes and ultimately triggering apoptosis, or programmed cell death, in rapidly dividing cells . This mechanism makes it a critical tool for studying DNA damage response and cancer cell cytotoxicity. Historically, melphalan has been a cornerstone in the study of multiple myeloma, ovarian cancer, and other malignancies, and it continues to be used as a conditioning agent in stem cell transplantation research . Researchers utilize this compound to explore the efficacy of combination therapies, understand resistance mechanisms such as enhanced DNA repair, and develop novel drug delivery systems to mitigate systemic toxicity . This compound is offered as a high-purity chemical for scientific investigation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. It is classified as a Dangerous Good for transport purposes. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUYBRCCFUEMLH-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60872785
Record name Melphalan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

95% ethanol <0.9 (mg/mL), 10% aqueous ethanol 1.3 (mg/mL), Methanol 2.8 - 5.6 (mg/mL), Water 1.7 - 2.3 (mg/mL), Chloroform <1 (mg/mL), 0.1NHCL 9-17 (mg/mL), 0.1 N NaOH 7-10.6 (mg/mL), Acetone <1 (mg/mL), pH 4 citrate buffer 2.2 - 2.6 (mg/mL), pH 9 borate buffer 2.0 - 2.4 (mg/mL)
Record name MELPHALAN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/8806%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

3223-07-2
Record name Melphalan hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3223-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melphalan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003223072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melphalan hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Melphalan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELPHALAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXP4V453T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis via Chlorination and Hydrolysis

The process begins with the chlorination of a protected intermediate, (S)-methyl 3-(4-aminophenyl)-2-(ethoxycarbonylamino)propanoate (Formula II), using thionyl chloride or phosphorus oxychloride (POCl₃) to yield a chloroethylated derivative (Formula IV). Subsequent hydrolysis in concentrated hydrochloric acid removes protecting groups from both the amino and carboxylic acid functionalities. Critical to this step is maintaining a reaction temperature below 65°C to prevent thermal decomposition of the labile this compound.

pH Optimization for Solvent Extraction

Following hydrolysis, the aqueous solution is adjusted to a pH of 0.3–1.2 using sodium bicarbonate, enabling the selective extraction of this compound into organic solvents such as ethyl acetate, isopropyl acetate, or acetonitrile. Ethyl acetate is preferred due to its high partition coefficient for the hydrochloride salt and low miscibility with water. This step achieves a purity of >99.5% by HPLC, with key impurities—monohydroxy Melphalan, dihydroxy Melphalan, and Melphalan dimer—suppressed to <0.15%.

Table 1: Impact of pH on Purity and Yield of this compound

pH RangePurity (HPLC)Yield (%)Dominant Impurity
0.3–1.2>99.5%85–90Monohydroxy (<0.15%)
1.3–2.098.0–99.0%75–80Dimer (<0.20%)
>2.0<97.5%<70Multiple (>0.25%)

Recrystallization and Free Base Conversion

The extracted hydrochloride salt is further purified via recrystallization in acetone or methyl tert-butyl ether (MTBE), reducing residual solvents to pharmacopeial limits. For applications requiring the free base, the hydrochloride is treated with sodium bicarbonate at pH 3–5 and 5°C, yielding Melphalan free base with >99.3% purity.

ReagentPurity (HPLC)Reaction Time (h)Safety Concerns
Ethylene Oxide97.5–98.5%12–15High (explosive)
2-Chloroethanol98.5–99.0%8–10Moderate

Aqueous-Based Isolation from Melphalan Free Base

Direct Hydrochloride Salt Formation

In this method, Melphalan free base is suspended in water and treated with concentrated hydrochloric acid at 25–30°C. Unlike alcohol-based systems, aqueous media prevent esterification side reactions and enable complete protonation of the amino groups. The homogeneous solution is then concentrated via vacuum distillation, and the hydrochloride salt is precipitated by adding ethanol or isopropyl alcohol.

Impurity Profile and Yield Optimization

Extended reflux in alcohols (e.g., ethanol) was found to generate up to 2.5% dimeric impurities due to self-alkylation. By limiting heating to 2–3 hours and using water as the primary solvent, the process achieves 88–92% yield with dimer content <0.15%.

Table 3: Solvent Comparison for Hydrochloride Isolation

SolventYield (%)Purity (HPLC)Residual Solvent (ppm)
Water/Ethanol88–9299.0–99.3%<500
Methanol80–8598.5–99.0%>1000
Isopropanol85–8898.8–99.2%600–800

Critical Analysis of Industrial Scalability

Temperature and Stability Considerations

This compound degrades at temperatures >70°C, forming hydrolyzed byproducts. The ethyl acetate extraction method operates at 25–65°C, minimizing decomposition while enabling rapid solvent removal. In contrast, the bis-sulfate method requires a 110°C hydrolysis step, necessitating specialized pressure-rated reactors.

Environmental and Cost Factors

Aqueous-based processes reduce organic solvent consumption by 40–50% compared to traditional methods, aligning with green chemistry principles. However, the ethylene oxide-free approach incurs higher raw material costs due to chlorosulfonic acid and 2-chloroethanol.

Chemical Reactions Analysis

    Reactions: Melphalan undergoes reactions due to its nitrogen mustard functional groups.

    Common Reagents: Nitrogen mustard, L-phenylalanine, and appropriate solvents.

    Major Products: The primary product is melphalan itself, which forms covalent bonds with DNA and RNA.

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying alkylating agents and their effects on biomolecules.

      Biology: Investigated for its impact on cell growth, DNA repair, and apoptosis.

      Medicine: Essential in cancer treatment protocols, especially for hematopoietic stem cell transplantation.

      Industry: Employed in pharmaceutical research and development.

  • Mechanism of Action

      DNA and RNA Interference: Melphalan interferes with DNA and RNA synthesis by forming covalent cross-links with nucleic acids.

      Molecular Targets: Primarily targets rapidly dividing cells, including cancer cells.

      Pathways Involved: Alkylation disrupts DNA replication and transcription, leading to cell death.

  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Mechlorethamine Hydrochloride (Nitrogen Mustard)

    • Mechanism: Both are alkylating agents, but melphalan induces a more pronounced IL-6 deficit in bone marrow stromal cells (BMSCs) and osteoblasts (HOBs) compared to mechlorethamine.
    • IL-6 Suppression :
      • Melphalan: Sustained decrease in IL-6 protein (>24 hours post-treatment).
      • Mechlorethamine: Transient suppression (≤8 hours in HOBs) .

    Melphalan Flufenamide Hydrochloride (Melflufen)

    • Structure : Lipophilic prodrug of melphalan with enhanced cellular uptake due to a fluorinated peptide chain .
    • Efficacy : Designed for higher potency in MM, but phase 3 trials showed reduced overall survival compared to standard melphalan, leading to its withdrawal .
    • Pharmacokinetics : Rapid hydrolysis to melphalan in cells, increasing intracellular alkylation .
    Table 1: Structural and Functional Comparison of Melphalan Analogs
    Compound Mechanism Key Differentiator Clinical Status Reference
    Melphalan HCl DNA cross-linking, IL-6 inhibition Broad use in MM and RB Approved
    Mechlorethamine HCl Alkylation (DNA/RNA) Limited IL-6 suppression Approved (limited use)
    Melflufen HCl Prodrug (enhanced uptake) Withdrawn due to survival concerns Discontinued (2023)

    Comparison with Other Cytotoxic Agents

    3,5-Bis(benzylidene)-4-piperidone Hydrochloride

    • Potency : In vitro studies show this compound has a lower average CC50 (cytotoxicity concentration) of 41 μM versus melphalan, indicating higher potency against leukemia and oral cancer cell lines .
    • Selectivity : Exhibits tumor-specific cytotoxicity, unlike melphalan’s broad systemic effects .

    Belinostat (Histone Deacetylase Inhibitor)

    Formulation Comparisons

    Propylene Glycol-Based vs. Captisol-Stabilized (Evomela™)

    • Stability :
      • Evomela™: Stable for 72 hours at 2–8°C after reconstitution; bacteriostatic properties .
      • Propylene glycol-based: Degrades within 3–29 hours post-reconstitution .
    • Clinical Outcomes :
      • Evomela™: Higher remission rates in MM patients undergoing autologous stem cell transplantation (ASCT) .
      • Toxicity: Reduced infusion-related adverse events due to absence of propylene glycol .
    Table 2: Formulation Stability and Efficacy
    Parameter Evomela™ (Captisol) Propylene Glycol-Based Reference
    Shelf Life (Post-Reconstitution) 72 hours at 2–8°C 3–29 hours
    Bacteriostatic Activity Yes No
    Remission Rate (ASCT) 85% 70%

    Pharmacokinetic and Toxicity Profiles

    DNA Cross-Link Kinetics

    • Melphalan : Cross-links form gradually (peaking at 12 hours) and persist >24 hours, enhancing lethality .
    • Nitrogen Mustard (HN2) : Cross-links form rapidly (1–2 hours) but repair within 24 hours, reducing sustained damage .

    Ocular Toxicity in Retinoblastoma

    • Intravitreal Melphalan : Causes dose-dependent retinal vascular pruning (25–30 µg doses), particularly near injection sites .
    • Propylene Glycol-Free Formulations : Comparable efficacy to standard melphalan but reduced toxicity in rabbit models .

    Emerging Derivatives and Innovations

    • Perfluorous Chain-Modified Melphalan : Derivatives with fluorine-rich side chains show retained alkylating activity and improved tumor targeting, as confirmed by NMR and X-ray crystallography .

    Biological Activity

    Melphalan hydrochloride, an alkylating agent belonging to the nitrogen mustard group, is primarily used in the treatment of multiple myeloma and ovarian carcinoma. Its mechanism of action involves the formation of DNA cross-links, leading to cytotoxic effects on rapidly dividing cells. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, immunomodulatory effects, and clinical applications.

    Melphalan exerts its cytotoxic effects by binding to the N7 position of guanine in DNA, resulting in inter- and intra-strand cross-linking. This action disrupts DNA replication and transcription, ultimately leading to cell death. Melphalan's bifunctional nature allows it to induce both types of cross-links, which is critical for its effectiveness against various malignancies .

    Pharmacokinetics

    The pharmacokinetic profile of melphalan shows significant variability among individuals. Key parameters include:

    • Half-life (t1/2β) : Ranges from 25 to 96 minutes.
    • Plasma clearance : Varies between 127 and 797 mL/min/m².
    • Volume of distribution : Approximately 0.5 L/kg.
    • Absorption : Melphalan is absorbed via a neutral amino acid transport system, which is shared with leucine .

    Table 1: Pharmacokinetic Parameters of Melphalan

    ParameterValue Range
    Half-life (t1/2β)25 - 96 minutes
    Plasma Clearance127 - 797 mL/min/m²
    Volume of Distribution~0.5 L/kg

    Pharmacodynamics

    Melphalan's pharmacodynamics are characterized by its dose-dependent cytotoxicity and immunomodulatory effects. The drug is known to cause dose-limiting bone marrow suppression, which is a significant consideration in treatment regimens .

    Immunogenic Effects

    Recent studies have highlighted melphalan's ability to induce immunogenic cell death (ICD), characterized by:

    • Membrane translocation of calreticulin (CRT).
    • Release of high-mobility group box 1 (HMGB1) protein.

    These processes enhance tumor antigen uptake by dendritic cells (DCs) and promote the activation of CD8+ T cells, suggesting that melphalan may also play a role in modulating immune responses against tumors .

    Clinical Applications

    Melphalan is primarily used in:

    • Multiple Myeloma : It serves as a conditioning agent prior to autologous stem cell transplantation (ASCT). High-dose melphalan (200 mg/m²) has been established as a standard conditioning regimen, showing improved complete remission rates and overall survival .
    • Ovarian Carcinoma : It is utilized for patients unresponsive to other treatments.

    Case Studies

    • Phase IIb Study on EVOMELA :
      • A multicenter trial demonstrated the efficacy and safety profile of EVOMELA (a new formulation of melphalan) as a high-dose conditioning regimen for ASCT in multiple myeloma patients. The study reported a 92.3% overall response rate with manageable toxicity levels .
    • Immunogenic Effects Study :
      • Research indicated that melphalan-treated tumors exhibited increased uptake of tumor-associated antigens by DCs, correlating with enhanced activation of T cells. This suggests potential benefits beyond its cytotoxic effects, highlighting its role in fostering an immunogenic microenvironment .

    Q & A

    Q. How can researchers design in vitro models to accurately predict this compound's clinical efficacy in hematologic malignancies?

    • Methodological Answer : Use primary BMSCs/HOBs or myeloma cell lines (e.g., RPMI-8226) treated with clinically relevant doses (e.g., 20–50 µg/mL). Measure endpoints like IL-6 suppression, apoptosis (Annexin V/PI staining), and DNA damage (γH2AX foci). Compare results to in vivo responses (e.g., intravitreal dosing in retinoblastoma models) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Melphalan hydrochloride
    Reactant of Route 2
    Melphalan hydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.